molecular formula C10H11N3O B13289116 5-(1H-Imidazol-4-yl)-2-methoxyaniline

5-(1H-Imidazol-4-yl)-2-methoxyaniline

Cat. No.: B13289116
M. Wt: 189.21 g/mol
InChI Key: PHXZQRHPAZIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Imidazol-4-yl)-2-methoxyaniline is a compound that features an imidazole ring substituted at the 4-position with an aniline group and a methoxy group at the 2-position. Imidazole derivatives are known for their broad range of biological activities and are commonly found in many natural products and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both a methoxy and aniline group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-2-methoxyaniline

InChI

InChI=1S/C10H11N3O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

PHXZQRHPAZIXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.